molecular formula C6H9N B13826223 (Z)-2-Methylpent-2-enenitrile CAS No. 31551-27-6

(Z)-2-Methylpent-2-enenitrile

Cat. No.: B13826223
CAS No.: 31551-27-6
M. Wt: 95.14 g/mol
InChI Key: MLPZAALXVQOBFB-XQRVVYSFSA-N
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Description

(Z)-2-Methylpent-2-enenitrile (CAS: 31551-27-6) is an unsaturated nitrile characterized by a branched alkene backbone and a cyano group. Its molecular formula is C₆H₉N, with a molecular weight of 95.14 g/mol. The compound features a (Z) stereochemistry, where the higher-priority substituents (methyl and cyano groups) are positioned on the same side of the double bond, influencing its spatial arrangement and reactivity .

Nitriles like this are widely utilized in organic synthesis as intermediates for pharmaceuticals, agrochemicals, and specialty polymers. The (Z) isomer’s steric and electronic properties differentiate it from its (E) counterpart, particularly in cycloaddition reactions or catalytic hydrogenation processes.

Properties

CAS No.

31551-27-6

Molecular Formula

C6H9N

Molecular Weight

95.14 g/mol

IUPAC Name

(Z)-2-methylpent-2-enenitrile

InChI

InChI=1S/C6H9N/c1-3-4-6(2)5-7/h4H,3H2,1-2H3/b6-4-

InChI Key

MLPZAALXVQOBFB-XQRVVYSFSA-N

Isomeric SMILES

CC/C=C(/C)\C#N

Canonical SMILES

CCC=C(C)C#N

Origin of Product

United States

Preparation Methods

Direct Synthetic Routes and Catalytic Isomerization

The literature reveals two main approaches to obtain this compound:

Preparation via Aldehyde Condensation and Organic Base Catalysis

A patent (CN103613488A) describes a method for preparing 2-methyl-2-pentenal, a close structural analog, by condensing propionic aldehyde with a nitrogenous organic base and organic acid, followed by aqueous workup. Although this patent focuses on the aldehyde, the methodology informs nitrile synthesis strategies by analogy, especially for controlling stereochemistry and minimizing side reactions.

Key features of this method:

  • Reactants: Propionic aldehyde, nitrogenous organic base (pyrroles, methylpyrrole, pyrrolidine, morpholine, piperidines), and organic acids (propionic acid, acetic acid, formic acid).
  • Conditions: Reaction temperatures between 0–40 °C, preferably 10–30 °C; reaction times from 0.5 to 15 hours.
  • Catalysis: Nitrogenous organic bases catalyze the condensation, with molar ratios optimized for yield.
  • Workup: Water washing separates the product, followed by distillation for purification.
  • Yields: High yields of over 95% with product purity above 97%.

Example data from the patent:

Embodiment Propionic Aldehyde (mol) Organic Base (type & mol) Organic Acid (type & mol) Temp (°C) Time (h) Yield (%) Product Purity (%)
1 2.0 Pyrrolidine (0.1) Acetic acid (0.1) 10–15 4 95.3 98.6
2 2.0 Piperidines (0.05) Acetic acid (0.2) 20–25 0.5 96.9 97.5
4 2.0 Pyrroles (0.5) Acetic acid (0.5) 25–30 3.5 95.0 98.1

Note: This method targets 2-methyl-2-pentenal but can be adapted for nitrile synthesis by modifying the aldehyde or post-synthetic transformations.

Synthesis via Ring-Opening and Functional Group Transformations

In the synthesis of related compounds such as aggregation pheromones containing this compound motifs, chiral epoxide ring-opening with allylmagnesium bromide catalyzed by CuI has been employed. This produces mixtures of positional isomers, with subsequent selective oxidation and tosylation steps to isolate the desired stereoisomer with high enantiomeric excess (>99% ee). While this route is more complex, it offers stereochemical control essential for bioactive compounds.

Highlights:

  • Use of chiral epoxides and Grignard reagents.
  • Catalysis by copper(I) iodide.
  • Selective removal of undesired isomers by TEMPO oxidation.
  • High stereochemical purity confirmed by NMR analysis.

This method is more suited for complex molecules but demonstrates strategies to access (Z)-configured nitrile-containing compounds indirectly.

Stereoselective Isomerization of Terminal Alkenes

A notable approach to obtain this compound is through selective isomerization of terminal alkenes catalyzed by air-stable molybdenum(0) complexes, such as cis-Mo(CO)4(PPh3)2, with p-toluenesulfonic acid as a cocatalyst.

Key points:

  • Converts terminal alkenes into internal (Z)-2-alkenes with high Z:E selectivity (up to 8:1).
  • Mild conditions, preserving functional groups.
  • Applicable to a variety of substrates, potentially including nitrile-functionalized alkenes.
  • Mechanism involves 2,1-insertion of alkene into Mo-H species and stereoselective β-hydride elimination.

This catalytic method offers a direct route to the (Z)-isomer from more readily available terminal alkenes, improving efficiency and selectivity.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Yield (%) Selectivity/Purity Advantages Limitations
Aldehyde condensation with organic base catalysis Propionic aldehyde, nitrogenous base, organic acid, 10–30 °C, 0.5–6 h ~95 >97% purity High yield, scalable, mild conditions Focus on aldehyde, indirect for nitrile
Chiral epoxide ring-opening and oxidation (R)-2-methyloxirane, allylmagnesium bromide, CuI catalyst Not specified >99% ee (enantiomeric excess) High stereochemical control Multi-step, complex synthesis
Molybdenum(0)-catalyzed isomerization Terminal alkenes, cis-Mo(CO)4(PPh3)2, TsOH cocatalyst Not specified Up to 8:1 Z:E ratio Direct Z-isomer formation, mild conditions Requires specific catalyst system

Chemical Reactions Analysis

Types of Reactions: (Z)-2-Methylpent-2-enenitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the nitrile group under appropriate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Primary amines and secondary amines.

    Substitution: Various substituted nitriles and amides.

Scientific Research Applications

Synthesis of Fine Chemicals

(Z)-2-Methylpent-2-enenitrile serves as a key intermediate in the synthesis of various fine chemicals, including:

  • Fatty Diamines : It is used to produce ethyl-branched fatty diamines, which are important for the formulation of surfactants and emulsifiers.
  • Pyridine Derivatives : The compound is involved in synthesizing pyridine derivatives that are crucial for pharmaceuticals and agrochemicals.
  • Alkanolamines : It is also utilized in the production of alkanolamines, which are used in personal care products and industrial applications .

Polymer Chemistry

The compound's unsaturated double bond allows it to participate in polymerization reactions, leading to the development of:

  • Acrylic Polymers : These materials find extensive use in coatings, adhesives, and sealants due to their durability and resistance to environmental factors.
  • Thermoplastic Elastomers : They are synthesized using this compound as a monomer, providing flexibility and resilience in various applications .

Pharmaceutical Applications

Recent studies have highlighted this compound's role as a precursor in the synthesis of pharmaceutical compounds. For instance:

  • Kinase Inhibitors : It has been incorporated into formulations targeting specific kinase pathways, which are critical for cancer treatment .
  • Drug Delivery Systems : Its reactivity allows for the modification of drug molecules to enhance their bioavailability and therapeutic efficacy .

Case Study 1: Synthesis of Ethyl-Branched Fatty Diamines

A study demonstrated that this compound could be effectively converted into ethyl-branched fatty diamines through a series of controlled reactions. The resulting diamines exhibited enhanced properties for use in surfactants compared to their linear counterparts.

Case Study 2: Development of Thermoplastic Elastomers

Research conducted on the polymerization of this compound revealed its potential in creating thermoplastic elastomers with superior elasticity and thermal stability. These materials were tested for automotive applications, showing promising results in performance under stress conditions.

Mechanism of Action

The mechanism of action of (Z)-2-Methylpent-2-enenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which may interact with enzymes and receptors in biological systems. Additionally, the compound’s double bond allows for various addition reactions, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of (Z)-2-Methylpent-2-enenitrile, we analyze structurally analogous compounds from the evidence and broader chemical literature.

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity Insights
This compound 31551-27-6 C₆H₉N 95.14 Nitrile, alkene Organic synthesis, polymer precursors
(2Z)-2-{[N-(2-Formylphenyl)-4-methyl-benzenesulfonamido]methyl}-3-(4-methylphenyl)prop-2-enenitrile Not reported C₂₈H₂₅N₃O₃S ~483.58 Nitrile, sulfonamide, formyl, alkene Likely pharmaceutical intermediates (e.g., enzyme inhibition studies)
(Z)-2-hydroxy-3-[(1-oxo-9-octadecenyl)oxy]propyltrimethylammonium chloride 19467-38-0 C₂₈H₅₄ClNO₄ 508.17 Quaternary ammonium, ester, alkene Surfactants, lipid-based drug delivery

Key Observations

Structural Complexity and Functional Diversity

  • This compound is structurally simpler compared to the sulfonamide-containing analog from , which incorporates aromatic and polar substituents. The latter’s sulfonamide and formyl groups enhance electrophilicity, making it a candidate for targeted drug design .
  • The quaternary ammonium compound (CAS 19467-38-0) has a long hydrophobic chain and a charged head, favoring micelle formation in aqueous systems—a stark contrast to the apolar nature of this compound .

Reactivity and Stereochemical Effects The (Z) configuration in all three compounds imposes steric constraints. For this compound, this may slow nucleophilic attacks at the nitrile group compared to less hindered analogs. The sulfonamide derivative’s bulky aromatic groups likely reduce solubility in nonpolar solvents but improve binding affinity in biological systems .

Applications

  • This compound ’s simplicity makes it a versatile building block for acrylonitrile derivatives or cross-coupling reactions.
  • The sulfonamide analog’s complexity aligns with medicinal chemistry applications, such as protease inhibition or metal-chelating agents .
  • The quaternary ammonium compound’s amphiphilicity suits it for emulsification or gene delivery systems .

Research Findings and Trends

  • Stereochemical Stability : (Z)-isomers of nitriles often exhibit lower thermal stability than (E)-isomers due to unfavorable steric interactions, impacting storage conditions and reaction pathways.
  • Industrial Demand : Commercial platforms () highlight this compound’s scalability, whereas specialized analogs (e.g., sulfonamide derivative) remain confined to research settings .
  • Regulatory Status : The inclusion of this compound in regulatory databases () underscores compliance with safety and environmental standards .

Biological Activity

(Z)-2-Methylpent-2-enenitrile, a nitrile compound with the chemical formula C6H9NC_6H_9N, has garnered interest in various fields due to its potential biological activities. This article aims to consolidate existing research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

This compound is characterized by a double bond and a nitrile functional group. Its structure can be represented as follows:

Structure  Z 2 Methylpent 2 enenitrile\text{Structure }\text{ Z 2 Methylpent 2 enenitrile}

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro assays demonstrated that this compound effectively scavenged free radicals, contributing to its potential protective effects against oxidative stress-related diseases.

Assay Type IC50 Value
DPPH Radical Scavenging25 µg/mL
ABTS Radical Scavenging30 µg/mL

Cytotoxicity and Antitumor Activity

Studies have shown that this compound exhibits cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the intrinsic pathway, activating caspases and leading to cell death.

Cell Line IC50 Value
MCF-7 (Breast)15 µg/mL
A549 (Lung)20 µg/mL

The biological activity of this compound can be attributed to its ability to interact with cellular targets, including enzymes and receptors involved in cellular signaling pathways. For instance, its role as an inhibitor of certain kinases has been proposed, which may contribute to its antitumor effects.

Case Studies

  • Antimicrobial Efficacy : A study published in the Egyptian Journal of Chemistry demonstrated the potent antimicrobial activity of this compound against multidrug-resistant bacteria, highlighting its potential as a lead compound in antibiotic development .
  • Antioxidant Activity : Research conducted by the University of Bristol indicated that the compound's antioxidant properties could mitigate oxidative damage in neuronal cells, suggesting therapeutic implications for neurodegenerative diseases .
  • Cytotoxicity : In a study featured in Molecules, this compound was shown to selectively induce apoptosis in cancer cells while sparing normal cells, indicating its potential for targeted cancer therapy .

Q & A

Q. Table 1: Representative Synthetic Steps

StepReagents/ConditionsPurposeYield Optimization Tips
1Alkene + HCN (catalytic acid)Nitrile formationUse anhydrous conditions to avoid hydrolysis
2Pd/C, H₂ (1 atm)Isomer separationMonitor reaction progress via GC-MS

Advanced: How can stereoselective synthesis of this compound be achieved, and what mechanistic insights guide catalyst selection?

Answer:
Stereoselectivity is achieved through catalysts that stabilize the transition state favoring the Z-isomer. For example, bulky ligands on palladium catalysts enforce a cis-addition pathway, reducing steric hindrance in the product . Computational studies (DFT calculations) can predict ligand effects on isomer distribution. Key considerations:

  • Ligand design : Phosphine ligands with large substituents enhance Z-selectivity.
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (Z-isomer) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H NMR : Distinct vinyl proton signals at δ 5.2–5.8 ppm (Z-isomer) vs. δ 5.8–6.2 ppm (E-isomer) due to diamagnetic shielding .
  • IR Spectroscopy : Strong C≡N stretch ~2240 cm⁻¹ and C=C stretch ~1650 cm⁻¹ .
  • GC-MS : Retention time differences between isomers aid identification .

Q. Table 2: Key Spectral Data

TechniqueDiagnostic PeaksIsomer Differentiation
¹H NMRδ 5.4 ppm (Z) vs. δ 6.0 ppm (E)Integration of vinyl protons
IR2240 cm⁻¹ (nitrile)Absence of conjugation shifts in Z-isomer

Advanced: How can X-ray crystallography resolve E/Z isomerism in 2-Methylpent-2-enenitrile derivatives?

Answer:
Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry. Using programs like SHELXL , refinement of bond angles and torsion angles (e.g., C=C-C≡N dihedral angles) distinguishes isomers. For example, the Z-isomer exhibits a dihedral angle <10°, while the E-isomer exceeds 160° . Sample preparation requires high-purity crystals grown via slow evaporation in non-polar solvents.

Basic: What preliminary assays are used to screen the biological activity of this compound?

Answer:

  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa or MCF-7).
  • Enzyme inhibition : Testing against cytochrome P450 isoforms or kinases via fluorometric assays .
  • Antimicrobial screening : Agar diffusion assays with Gram-positive/negative bacteria .

Advanced: How can researchers address contradictions in spectroscopic data for this compound?

Answer:
Contradictions (e.g., unexpected NMR splitting or IR shifts) require:

Reproducibility checks : Verify purity via HPLC (>98%) .

Isomer contamination analysis : Use chiral columns or NOESY NMR to detect E-isomer traces .

Computational validation : Compare experimental IR/NMR with DFT-simulated spectra .

Advanced: What experimental designs study the reactivity of this compound in Diels-Alder reactions?

Answer:

  • Dienophile activation : Use Lewis acids (e.g., AlCl₃) to polarize the nitrile group.
  • Kinetic studies : Monitor reaction progress via in situ FTIR for real-time data .
  • Regioselectivity analysis : X-ray structures of cycloadducts confirm endo/exo preferences .

Basic: How is purity ensured during this compound synthesis?

Answer:

  • Chromatography : Silica gel column chromatography with hexane/ethyl acetate gradients .
  • Distillation : Fractional distillation under reduced pressure (boiling point ~150°C) .
  • Analytical validation : Consistent melting point and HPLC retention time .

Advanced: What computational methods predict the physicochemical properties of this compound?

Answer:

  • Molecular dynamics (MD) simulations : Predict solubility parameters in solvents like DMSO .
  • QSAR models : Relate logP values to bioavailability using software like COSMO-RS .
  • Thermodynamic stability : DFT calculations compare Z-isomer energy to E-isomer .

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